N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide
Overview
Description
N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide, also known as BAA, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug development. In
Mechanism of Action
The mechanism of action of N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide involves the inhibition of various enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, this compound can alter cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce cell death in cancer cells and inhibit the growth of tumors. This compound has also been shown to have analgesic effects, reducing pain in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide in lab experiments include its high purity and yield, as well as its potential use in cancer treatment and drug development. However, there are also limitations to using this compound. This compound has been shown to have cytotoxic effects on normal cells, making it important to use caution when working with this compound. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for research involving N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide. One potential area of research is the development of new cancer treatments that utilize this compound. Additionally, this compound could be further studied for its potential use in drug development, particularly in the development of new pain medications. Further research is also needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, this compound has been investigated for its potential use in drug development. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-12(20)19-16-9-5-14(6-10-16)17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,20)/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWUMNGGIQLCIC-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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